molecular formula C23H21FN6O B612095 1-(5-(4-amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-4-fluoroindolin-1-yl)-2-(6-methylpyridin-2-yl)ethanone CAS No. 1337532-29-2

1-(5-(4-amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-4-fluoroindolin-1-yl)-2-(6-methylpyridin-2-yl)ethanone

Cat. No. B612095
M. Wt: 416.45
InChI Key: PRWSIEBRGXYXAJ-UHFFFAOYSA-N
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Patent
US08598156B2

Procedure details

To a suspension of 5-(4-fluoro-2,3-dihydro-1H-indol-5-yl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine dihydrochloride (200 mg, 0.56 mmol, 1 equiv) and HATU (235 mg, 0.62 mmol, 1.1 equiv) in DMF (2 mL) at room temperature was added DIEA (412 uL, 2.36 mmol, 4.2 equiv) in one portion. To this mixture was added (6-methyl-2-pyridinyl)acetic acid TFA salt (148 mg) portionwise over a 1 h period. After a total of 2 h, LCMS showed conversion complete. The mixture was poured into 20 mL of ice cold water to give a suspension, which was filtered. The cake was washed with water and dried under house vacuum to afford crude product, which was dissolved in 10% MeOH in DCM and absorbed onto a dryload cartridge. Purification was done on an Analogix SF25-40 g silica gel cartridge using gradient elution of 1% A in CHCl3 to 60% A in CHCl3 (A was a mixture of 3200/800/80 CHCl3/MeOH/NH4OH, gradient: 0-5 min: 1% A, 5-35 min 5-60% A). The desired product eluted from 27-34% A. The combined fractions were concentrated in vacuo. The residue was dissolved in 10% MeOH in DCM and absorbed onto a dryload cartridge. Purification was done on an Analogix SF25-60 g silica gel cartridge using gradient elution of 1% A in EtOAc 100% A (A was a mixture of 20% MeOH in EtOAc). The desired product eluted from 83-100% A. The combined fractions were concentrated in vacuo. The residue was dissolved in 12 mL of 10% MeOH in DCM and conc in vacuo to a suspension (about 2 mL). This mixture was diluted with 12 mL of MTBE. The resulting suspension was conc in vacuo to reduce to half volume. The mixture was diluted with another 10 mL of MTBE. The suspension was filtered. The cake was washed with MTBE (2×4 mL) and hexane (3×4 mL), and dried under vacuum at 65° C. for 18 h to afford 5-{4-fluoro-1-[(6-methyl-2-pyridinyl)acetyl]-2,3-dihydro-1H-indol-5-yl}-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (123 mg) as white solids. LC-MS (ES) m/z=417 [M+H]+. 1H NMR (400 MHz, DMSO-d6) δ ppm 2.45 (s, 3H), 3.25 (t, J=8.5 Hz, 2H), 3.74 (s, 3H), 4.00 (s, 2H), 4.35 (t, J=8.5 Hz, 2H), 5.90-6.17 (br. s., 1.6H), 7.12-7.23 (m, 3H), 7.27 (s, 1H), 7.66 (t, J=7.7 Hz, 1H), 7.92 (d, J=8.1 Hz, 1H), 8.14 (s, 1H). (ES) m/z=417 [M+H]+.
Name
5-(4-fluoro-2,3-dihydro-1H-indol-5-yl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine dihydrochloride
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
235 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
412 μL
Type
reactant
Reaction Step Two
Name
(6-methyl-2-pyridinyl)acetic acid TFA salt
Quantity
148 mg
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
20 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl.Cl.[F:3][C:4]1[C:12]([C:13]2[C:21]3[C:20]([NH2:22])=[N:19][CH:18]=[N:17][C:16]=3[N:15]([CH3:23])[CH:14]=2)=[CH:11][CH:10]=[C:9]2[C:5]=1[CH2:6][CH2:7][NH:8]2.CN(C(ON1N=NC2C=CC=NC1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F.CCN(C(C)C)C(C)C.OC(C(F)(F)F)=O.[CH3:64][C:65]1[N:70]=[C:69]([CH2:71][C:72](O)=[O:73])[CH:68]=[CH:67][CH:66]=1>CN(C=O)C.CO.C(Cl)Cl>[F:3][C:4]1[C:12]([C:13]2[C:21]3[C:20]([NH2:22])=[N:19][CH:18]=[N:17][C:16]=3[N:15]([CH3:23])[CH:14]=2)=[CH:11][CH:10]=[C:9]2[C:5]=1[CH2:6][CH2:7][N:8]2[C:72](=[O:73])[CH2:71][C:69]1[CH:68]=[CH:67][CH:66]=[C:65]([CH3:64])[N:70]=1 |f:0.1.2,3.4,6.7|

Inputs

Step One
Name
5-(4-fluoro-2,3-dihydro-1H-indol-5-yl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine dihydrochloride
Quantity
200 mg
Type
reactant
Smiles
Cl.Cl.FC1=C2CCNC2=CC=C1C1=CN(C=2N=CN=C(C21)N)C
Name
Quantity
235 mg
Type
reactant
Smiles
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
412 μL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Step Three
Name
(6-methyl-2-pyridinyl)acetic acid TFA salt
Quantity
148 mg
Type
reactant
Smiles
OC(=O)C(F)(F)F.CC1=CC=CC(=N1)CC(=O)O
Step Four
Name
ice
Quantity
20 mL
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After a total of 2 h, LCMS
Duration
2 h
CUSTOM
Type
CUSTOM
Details
to give a suspension, which
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
The cake was washed with water
CUSTOM
Type
CUSTOM
Details
dried under house vacuum
CUSTOM
Type
CUSTOM
Details
to afford crude product, which
CUSTOM
Type
CUSTOM
Details
absorbed onto a dryload cartridge
CUSTOM
Type
CUSTOM
Details
Purification
WASH
Type
WASH
Details
elution of 1% A in CHCl3 to 60% A in CHCl3 (
ADDITION
Type
ADDITION
Details
a mixture of 3200/800/80 CHCl3/MeOH/NH4OH, gradient
CUSTOM
Type
CUSTOM
Details
0-5 min
Duration
2.5 (± 2.5) min
CUSTOM
Type
CUSTOM
Details
1% A, 5-35 min 5-60% A
Duration
20 (± 15) min
WASH
Type
WASH
Details
The desired product eluted from 27-34% A
CONCENTRATION
Type
CONCENTRATION
Details
The combined fractions were concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 10% MeOH in DCM
CUSTOM
Type
CUSTOM
Details
absorbed onto a dryload cartridge
CUSTOM
Type
CUSTOM
Details
Purification
WASH
Type
WASH
Details
elution of 1% A in EtOAc 100% A (A
ADDITION
Type
ADDITION
Details
a mixture of 20% MeOH in EtOAc)
WASH
Type
WASH
Details
The desired product eluted from 83-100% A
CONCENTRATION
Type
CONCENTRATION
Details
The combined fractions were concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 12 mL of 10% MeOH in DCM and conc in vacuo to a suspension (about 2 mL)
ADDITION
Type
ADDITION
Details
This mixture was diluted with 12 mL of MTBE
ADDITION
Type
ADDITION
Details
The mixture was diluted with another 10 mL of MTBE
FILTRATION
Type
FILTRATION
Details
The suspension was filtered
WASH
Type
WASH
Details
The cake was washed with MTBE (2×4 mL) and hexane (3×4 mL)
CUSTOM
Type
CUSTOM
Details
dried under vacuum at 65° C. for 18 h
Duration
18 h

Outcomes

Product
Name
Type
product
Smiles
FC1=C2CCN(C2=CC=C1C1=CN(C=2N=CN=C(C21)N)C)C(CC2=NC(=CC=C2)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 123 mg
YIELD: CALCULATEDPERCENTYIELD 52.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.